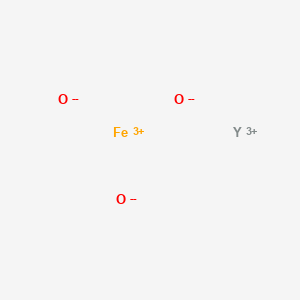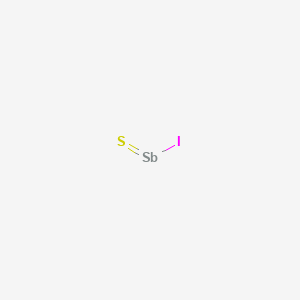
Pentairon triyttrium dodecaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentairon triyttrium dodecaoxide is a useful research compound. Its molecular formula is Y3Fe5O12 and its molecular weight is 192.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Iron Garnet Structures
One study discusses the iron garnet structure of a related compound, highlighting its potential for applications in materials science due to the unique properties of iron garnets. These materials are known for their magnetic properties and are used in various technological applications, including memory devices, sensors, and microwave technologies (Komori et al., 2009). The detailed study of iron garnet structures contributes to the understanding of the magnetic and electronic behaviors of such compounds, which could be analogous to the applications of pentairon triyttrium dodecaoxide if it possesses a similar garnet structure.
Nanoparticle Synthesis
Research on the synthesis and surface engineering of iron oxide nanoparticles for biomedical applications offers insights into the potential use of iron-containing compounds in medicine. Superparamagnetic iron oxide nanoparticles (SPIONs) are extensively used for in vivo applications such as magnetic resonance imaging (MRI) contrast enhancement, drug delivery, and hyperthermia treatment for cancer. These applications rely on the magnetic properties of iron oxide nanoparticles, which could be relevant to the study or use of this compound if it exhibits similar magnetic characteristics (Gupta & Gupta, 2005).
Catalysts for Chemical Reactions
The use of cobalt oxide nanorods in low-temperature CO oxidation highlights the potential of metal oxides as catalysts in environmental and industrial processes. These nanorods have been shown to catalyze CO oxidation at remarkably low temperatures, demonstrating the importance of material morphology in enhancing catalytic activity. This research could imply potential catalytic applications for this compound in similar oxidation reactions, depending on its chemical and physical properties (Xie et al., 2009).
Drug Discovery and Biomedical Research
The growing impact of click chemistry on drug discovery emphasizes the importance of using reliable chemical transformations in the development of new pharmaceuticals. The applications of click chemistry range from lead discovery to bioconjugation reactions for studying biological processes. The versatility and reliability of certain chemical transformations in click chemistry could be relevant to the synthesis and functionalization of this compound for specific biomedical applications (Kolb & Sharpless, 2003).
Safety and Hazards
Pentairon triyttrium dodecaoxide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of contact with skin, it is advised to wash with plenty of soap and water. If inhaled, one should remove the person to fresh air and keep them comfortable for breathing .
Properties
IUPAC Name |
iron(3+);oxygen(2-);yttrium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3O.Y/q+3;3*-2;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFJITMMSUGKIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Fe+3].[Y+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO3Y |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923501 |
Source


|
| Record name | Iron(3+) yttrium oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12063-56-8 |
Source


|
| Record name | Yig | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) yttrium oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentairon triyttrium dodecaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














